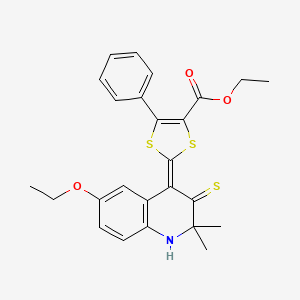

![molecular formula C21H21BrN2O2 B11622820 (5E)-3-[(4-bromophenyl)methyl]-5-[(4-tert-butylphenyl)methylidene]imidazolidine-2,4-dione](/img/structure/B11622820.png)

(5E)-3-[(4-bromophenyl)methyl]-5-[(4-tert-butylphenyl)methylidene]imidazolidine-2,4-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(5E)-3-[(4-bromophenyl)methyl]-5-[(4-tert-butylphenyl)methylidene]imidazolidine-2,4-dione is a synthetic organic compound characterized by the presence of bromophenyl and tert-butylphenyl groups attached to an imidazolidine-2,4-dione core

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von (5E)-3-[(4-Bromphenyl)methyl]-5-[(4-tert-Butylphenyl)methyliden]imidazolidin-2,4-dion umfasst typischerweise die folgenden Schritte:

Ausgangsmaterialien: Die Synthese beginnt mit der Auswahl geeigneter Ausgangsmaterialien, wie z. B. 4-Brombenzyl-bromid und 4-tert-Butylbenzaldehyd.

Bildung des Imidazolidinrings: Der Imidazolidinring wird durch eine Cyclisierungsreaktion gebildet, an der die Ausgangsmaterialien und ein geeignetes Amin, wie z. B. Harnstoff oder Thioharnstoff, beteiligt sind.

Kondensationsreaktion: Der letzte Schritt beinhaltet eine Kondensationsreaktion zwischen dem Imidazolidin-Zwischenprodukt und der Aldehydgruppe von 4-tert-Butylbenzaldehyd unter basischen Bedingungen, um das gewünschte Produkt zu erhalten.

Industrielle Produktionsverfahren

Die industrielle Produktion dieser Verbindung kann die Optimierung des Synthesewegs umfassen, um die Ausbeute und Reinheit zu verbessern. Dazu gehören möglicherweise die Verwendung fortschrittlicher Katalysatoren, kontrollierte Reaktionsbedingungen und Reinigungsverfahren wie Umkristallisation oder Chromatographie.

Analyse Chemischer Reaktionen

Reaktionstypen

(5E)-3-[(4-Bromphenyl)methyl]-5-[(4-tert-Butylphenyl)methyliden]imidazolidin-2,4-dion kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Kaliumpermanganat oder Chromtrioxid oxidiert werden, um entsprechende oxidierte Produkte zu bilden.

Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden, um reduzierte Derivate zu erhalten.

Substitution: Die Bromphenylgruppe kann an nukleophilen Substitutionsreaktionen teilnehmen, bei denen das Bromatom durch andere Nucleophile wie Amine oder Thiole ersetzt wird.

Häufige Reagenzien und Bedingungen

Oxidation: Kaliumpermanganat in saurem oder basischem Medium.

Reduktion: Natriumborhydrid in Methanol oder Ethanol.

Substitution: Nucleophile wie Amine oder Thiole in Gegenwart einer Base wie Natriumhydroxid.

Hauptprodukte, die gebildet werden

Oxidation: Oxidierte Derivate mit zusätzlichen sauerstoffhaltigen funktionellen Gruppen.

Reduktion: Reduzierte Derivate mit Wasserstoffatomen, die das Brom oder andere Substituenten ersetzen.

Substitution: Substituierte Produkte mit neuen funktionellen Gruppen, die das Bromatom ersetzen.

Wissenschaftliche Forschungsanwendungen

(5E)-3-[(4-Bromphenyl)methyl]-5-[(4-tert-Butylphenyl)methyliden]imidazolidin-2,4-dion hat verschiedene Anwendungen in der wissenschaftlichen Forschung:

Medizinische Chemie: Die Verbindung wird hinsichtlich ihres Potenzials als Pharmakophor bei der Entwicklung neuer Medikamente untersucht, insbesondere aufgrund ihrer entzündungshemmenden und krebshemmenden Eigenschaften.

Materialwissenschaften: Sie wird für den Einsatz bei der Synthese von fortschrittlichen Materialien, einschließlich Polymeren und Nanomaterialien, untersucht, da sie einzigartige strukturelle Merkmale aufweist.

Biologische Studien: Die Verbindung wird in biologischen Assays verwendet, um ihre Auswirkungen auf zelluläre Prozesse und ihr Potenzial als biochemisches Werkzeug zu untersuchen.

Industrielle Anwendungen: Sie wird hinsichtlich ihres Potenzials für den Einsatz in industriellen Prozessen wie Katalyse und der Produktion von Spezialchemikalien untersucht.

Wirkmechanismus

Der Wirkmechanismus von (5E)-3-[(4-Bromphenyl)methyl]-5-[(4-tert-Butylphenyl)methyliden]imidazolidin-2,4-dion beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen und -wegen:

Molekularer Ziele: Die Verbindung kann mit Enzymen, Rezeptoren oder anderen Proteinen interagieren und deren Aktivität modulieren, was zu verschiedenen biologischen Wirkungen führt.

Beteiligte Signalwege: Sie kann Signalwege beeinflussen, die mit Entzündungen, Zellproliferation und Apoptose zusammenhängen, was zu den beobachteten pharmakologischen Wirkungen beiträgt.

Wirkmechanismus

The mechanism of action of (5E)-3-[(4-bromophenyl)methyl]-5-[(4-tert-butylphenyl)methylidene]imidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects.

Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, and apoptosis, contributing to its observed pharmacological effects.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

- (5E)-3-[(4-Chlorphenyl)methyl]-5-[(4-tert-Butylphenyl)methyliden]imidazolidin-2,4-dion

- (5E)-3-[(4-Methylphenyl)methyl]-5-[(4-tert-Butylphenyl)methyliden]imidazolidin-2,4-dion

- (5E)-3-[(4-Fluorphenyl)methyl]-5-[(4-tert-Butylphenyl)methyliden]imidazolidin-2,4-dion

Einzigartigkeit

Das Vorhandensein der Bromphenylgruppe in (5E)-3-[(4-Bromphenyl)methyl]-5-[(4-tert-Butylphenyl)methyliden]imidazolidin-2,4-dion verleiht im Vergleich zu ihren Analoga mit unterschiedlichen Substituenten eine einzigartige Reaktivität und biologische Aktivität. Dies macht sie zu einer wertvollen Verbindung für spezifische Anwendungen in der medizinischen Chemie und den Materialwissenschaften.

Eigenschaften

Molekularformel |

C21H21BrN2O2 |

|---|---|

Molekulargewicht |

413.3 g/mol |

IUPAC-Name |

(5E)-3-[(4-bromophenyl)methyl]-5-[(4-tert-butylphenyl)methylidene]imidazolidine-2,4-dione |

InChI |

InChI=1S/C21H21BrN2O2/c1-21(2,3)16-8-4-14(5-9-16)12-18-19(25)24(20(26)23-18)13-15-6-10-17(22)11-7-15/h4-12H,13H2,1-3H3,(H,23,26)/b18-12+ |

InChI-Schlüssel |

WKQLNWRXWVQKKM-LDADJPATSA-N |

Isomerische SMILES |

CC(C)(C)C1=CC=C(C=C1)/C=C/2\C(=O)N(C(=O)N2)CC3=CC=C(C=C3)Br |

Kanonische SMILES |

CC(C)(C)C1=CC=C(C=C1)C=C2C(=O)N(C(=O)N2)CC3=CC=C(C=C3)Br |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3-{(E)-[1-(1,3-benzodioxol-5-yl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-1H-indol-1-yl)acetic acid](/img/structure/B11622739.png)

![4-[4-(allyloxy)-3-methylbenzoyl]-1-[2-(diethylamino)ethyl]-5-(3,4-dimethoxyphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11622751.png)

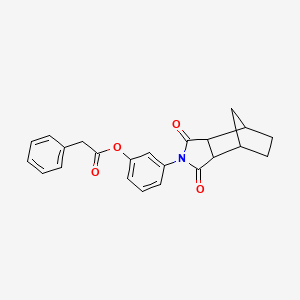

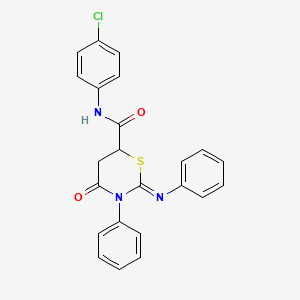

![2-(4-chlorophenyl)-3-[2-(2,3-dimethylphenoxy)ethyl]quinazolin-4(3H)-one](/img/structure/B11622756.png)

![diallyl 2,6-dimethyl-4-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B11622771.png)

![1-[4-(4-Methoxyphenyl)piperazin-1-yl]-3-[5-methyl-2-(propan-2-yl)phenoxy]propan-2-ol](/img/structure/B11622777.png)

![3-[(Z)-(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(2-furylmethyl)amino]-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11622791.png)

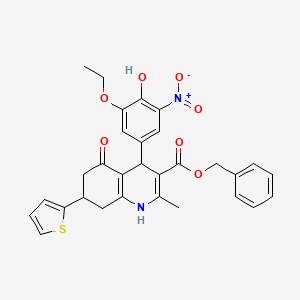

![1-[3-(dimethylamino)propyl]-3-hydroxy-4-[(2-methyl-4-propoxyphenyl)carbonyl]-5-[4-(prop-2-en-1-yloxy)phenyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11622795.png)

![9-methyl-3-[(Z)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(phenylsulfanyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11622798.png)

![1-[3-(dimethylamino)propyl]-4-[(4-ethoxy-2-methylphenyl)carbonyl]-3-hydroxy-5-(3-phenoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11622799.png)

![Ethyl 3-{4-cyano-3-methyl-1-[4-(4-methylphenyl)-1-piperazinyl]pyrido[1,2-a]benzimidazol-2-yl}propanoate](/img/structure/B11622814.png)